1-Ethynyl-4-(phenylethynyl)benzene
Description
Contextualization of Diynes and Acetylene (B1199291) Derivatives in Materials Science and Organic Synthesis
Diynes, which are organic compounds containing two carbon-carbon triple bonds, and other acetylene derivatives are fundamental building blocks in modern organic chemistry. mdpi.com Their high degree of unsaturation and the linear geometry of the acetylene units make them ideal precursors for the synthesis of a wide array of complex organic molecules and polymers.
In materials science, diynes are particularly valued for their ability to undergo polymerization and cross-linking reactions, leading to the formation of robust, carbon-rich networks. These materials often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics. rsc.org
Acetylene derivatives are also extensively used in organic synthesis. The carbon-carbon triple bond can participate in a variety of chemical transformations, including addition reactions, cycloadditions, and coupling reactions. One of the most prominent of these is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the construction of carbon-carbon bonds and is widely employed in the synthesis of conjugated systems. rsc.org
Significance of Extended π-Conjugated Systems in Contemporary Research
Extended π-conjugated systems are molecules that possess a continuous network of overlapping p-orbitals, which allows for the delocalization of π-electrons across a significant portion of the molecule. This delocalization has profound effects on the electronic and optical properties of the material.
The significance of these systems in contemporary research is vast and spans multiple disciplines:
Organic Electronics: Extended π-conjugated molecules are the workhorses of organic electronics, serving as the active materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.orgresearchgate.net The ability to tune the electronic properties of these materials through chemical synthesis allows for the development of devices with specific functionalities. For instance, the photoluminescence efficiency of phenylene ethynylene derivatives like 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB) makes them excellent candidates for use as emitters in OLEDs. rsc.org
Molecular Wires: The rigid, linear structure of molecules like 1-Ethynyl-4-(phenylethynyl)benzene makes them ideal candidates for use as molecular wires, which are single molecules that can conduct an electrical current.
Sensors: The fluorescence of some π-conjugated systems is sensitive to their local environment, a property that can be exploited in the development of chemical sensors. For example, derivatives of 1,4-bis(phenylethynyl)benzene (B159325) have been shown to be highly selective and sensitive fluorescent probes.
Liquid Crystals: The rigid, rod-like shape of some extended π-conjugated molecules allows them to form liquid crystalline phases. Derivatives of 1,4-bis(phenylethynyl)benzene have been synthesized and investigated for their liquid crystal properties. nih.govnih.gov
The synthesis of this compound and related compounds often relies on well-established synthetic methodologies in organic chemistry. The Sonogashira coupling reaction is a particularly important tool for the construction of the core structure of these molecules. rsc.org This reaction allows for the efficient formation of the carbon-carbon triple bonds that are characteristic of this class of compounds.
While detailed research specifically on the polymerization of this compound is not extensively documented in publicly available literature, the presence of two terminal alkyne groups suggests its potential as a monomer for the synthesis of novel polymers. Anionic polymerization of similar diethynylarenes, such as para-diethynylbenzene, has been shown to produce linear polymers with interesting properties. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-4-(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h1,3-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUKYPQSFIENDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460868 | |
| Record name | 4-(phenylethynyl)phenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92866-00-7 | |
| Record name | 4-(phenylethynyl)phenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethynyl-4-(phenylethynyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 1 Ethynyl 4 Phenylethynyl Benzene
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are central to the formation of 1-ethynyl-4-(phenylethynyl)benzene, providing robust and versatile methods for creating the aryl-alkyne linkages. The Sonogashira coupling is the most prominent of these, though other complementary cross-coupling techniques have also been employed.
Sonogashira Coupling Protocols for Alkyne Introduction and Aryl-Alkyne Formation
The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org It has been extensively applied in the synthesis of complex molecules, including diarylalkynes like this compound, due to its mild reaction conditions. wikipedia.orgmdpi.com
The choice of precursors and halogenated intermediates is critical for a successful Sonogashira coupling. The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl. wikipedia.org Aryl iodides are often preferred as they can react at room temperature, while aryl bromides may require heating. wikipedia.org For the synthesis of unsymmetrically substituted diarylalkynes, a common strategy involves the use of a protected acetylene (B1199291), which is later deprotected. acs.org
In a sequential approach to this compound, a dihalogenated benzene (B151609), such as 1,4-diiodobenzene or 1-bromo-4-iodobenzene, can serve as the starting scaffold. The differential reactivity of the halogens can be exploited for selective, stepwise Sonogashira couplings. For instance, the more reactive iodide can be coupled first with one alkyne, followed by the coupling of the bromide with a second, different alkyne. wikipedia.org
An alternative one-pot strategy for synthesizing unsymmetrical diarylalkynes involves the use of propiolic acid as a difunctional alkyne. This method proceeds through an initial Sonogashira coupling followed by a decarboxylative coupling, thereby avoiding the need for protecting groups. acs.orgorganic-chemistry.org
Table 1: Common Precursors and Intermediates in Sonogashira Synthesis
| Precursor/Intermediate | Role in Synthesis | Reference |
| 1,4-Diiodobenzene | Dihalogenated scaffold for sequential couplings | rsc.org |
| 1-Bromo-4-iodobenzene | Dihalogenated scaffold for selective couplings | wikipedia.org |
| Phenylacetylene (B144264) | Source of the phenylethynyl moiety | rsc.org |
| Trimethylsilylacetylene | Protected source of the ethynyl (B1212043) moiety | wikipedia.org |
| Propiolic Acid | Difunctional alkyne for one-pot synthesis | acs.orgorganic-chemistry.org |
The catalytic system in a Sonogashira reaction typically consists of a palladium source and, in the classic protocol, a copper(I) co-catalyst. Common palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). wikipedia.orglibretexts.org Bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) have also been shown to be effective. acs.org
The development of more efficient catalytic systems is an ongoing area of research. For instance, bulky and electron-rich phosphine ligands can enhance the efficiency of the coupling. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of diacetylene side products. libretexts.org In some copper-free systems, bulky phosphine ligands are employed to facilitate the reaction. libretexts.org
A study on a one-pot synthesis of diarylalkynes found that Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with ligands like dppf or P(tBu)₃ provided optimal results. acs.orgorganic-chemistry.org The choice of base is also crucial, with amines like triethylamine or piperidine commonly used. organic-chemistry.org In some modified procedures, tetra-n-butylammonium fluoride (TBAF) has been used as the base. organic-chemistry.orgamazonaws.com
Table 2: Representative Catalytic Systems for Sonogashira Coupling
| Palladium Source | Ligand | Co-catalyst | Base | Reference |
| Pd(PPh₃)₄ | Triphenylphosphine | CuI | Amine | wikipedia.org |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | CuI | Amine | libretexts.org |
| Pd₂(dba)₃ | dppf | None (in some cases) | TBAF | acs.orgorganic-chemistry.org |
| Pd₂(dba)₃ | P(tBu)₃ | None (in some cases) | TBAF | acs.org |
| Pd(OAc)₂ | Bis-(tert-butyl)aminomethylphosphane | None | Cesium Carbonate | libretexts.org |
The regioselectivity of the Sonogashira coupling is particularly important when starting with a dihalogenated benzene that has two different halogens, such as 1-bromo-4-iodobenzene. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the oxidative addition step of the palladium catalytic cycle, the Sonogashira coupling can be directed to occur selectively at the iodo-substituted position. wikipedia.org This allows for the sequential introduction of different alkyne moieties, which is a key strategy for the synthesis of unsymmetrical diarylalkynes like this compound. By carefully controlling the reaction conditions, one can first couple phenylacetylene at the iodo-position and then introduce the ethynyl group (often from a protected source like trimethylsilylacetylene) at the bromo-position in a subsequent step.
Complementary Cross-Coupling Methods (e.g., Lithium Acetylide with Aryl Bromides)
While the Sonogashira coupling is the predominant method, other cross-coupling strategies can also be employed. A notable complementary method involves the use of lithium acetylides with aryl bromides. rug.nlnih.gov This approach can be particularly useful in cases where the traditional Sonogashira conditions are not optimal. The reaction of a lithium acetylide, generated from a terminal alkyne, with an aryl bromide can be catalyzed by a palladium complex to form the desired aryl-alkyne bond. rug.nlnih.gov This method offers an alternative pathway that can sometimes provide better yields or be more tolerant of certain functional groups. rug.nl
Alternative Synthetic Routes for Ethynyl and Phenylethynyl Moieties
Beyond the direct coupling of pre-formed ethynyl and phenylethynyl groups, alternative synthetic strategies can be employed to generate these moieties in situ or through transformations of other functional groups. For instance, the phenylethynyl radical has been synthesized in the gas phase through the pyrolysis of (bromoethynyl)benzene. rsc.org While not a direct synthetic route to this compound in a preparative sense, it demonstrates an alternative way to form the phenylethynyl structure.
Another approach involves the use of diaryliodonium salts as arylating agents for enynes and electron-deficient alkynes in a palladium-catalyzed reaction. organic-chemistry.org These salts are more reactive than aryl halides and can lead to good yields of aryl alkynes under mild conditions. organic-chemistry.org This method could potentially be adapted for the synthesis of this compound by using an appropriately substituted diaryliodonium salt.
Protective Group Strategies in Multi-Step Syntheses
In the multi-step synthesis of complex organic molecules, protecting groups are employed to temporarily mask reactive functional groups, allowing for selective transformations at other sites within the molecule. neliti.com For the synthesis of this compound, the key challenge is the selective reaction at the two ends of a central benzene ring, for instance, starting from a 1,4-dihalogenated benzene. A common strategy is a sequence of Sonogashira coupling, deprotection, and a second Sonogashira coupling. acs.orgnih.govscispace.com This approach prevents the undesired formation of symmetrical diarylacetylene byproducts. nih.gov
Silyl groups are the most widely used protecting groups for terminal alkynes due to their ease of introduction, stability under various reaction conditions (particularly Sonogashira coupling), and clean removal. nih.govthieme-connect.com The trimethylsilyl (TMS) group is a common choice for this purpose. nih.gov The synthesis of an unsymmetrical diarylalkyne can be achieved in a one-pot procedure starting from two different aryl halides and trimethylsilylacetylene. nih.gov
The general process begins with the Sonogashira coupling of an aryl halide (e.g., 1-bromo-4-iodobenzene) with a silyl-protected alkyne like trimethylsilylacetylene (TMSA). wikipedia.org The difference in reactivity between aryl halides (I > Br > Cl) can be exploited for selectivity. wikipedia.org The presence of the bulky silyl group prevents the alkyne from undergoing undesired side reactions, such as homocoupling. thieme-connect.com
Table 1: Common Silyl Protecting Groups for Terminal Alkynes
| Protecting Group | Abbreviation | Common Silylating Agent | Relative Stability |
|---|---|---|---|
| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | Least Stable |
| Triethylsilyl | TES | Triethylsilyl chloride (TESCl) | Intermediate |
| tert-Butyldimethylsilyl | TBDMS / TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) | More Stable |
| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | Very Stable |
This table is generated based on established principles in organic chemistry. harvard.edu
Following the initial coupling reaction, the silyl group is selectively removed in a deprotection step to reveal the terminal alkyne. This step is crucial for the subsequent introduction of the second aryl group. The choice of deprotection reagent depends on the specific silyl group used and the presence of other sensitive functional groups in the molecule. nih.gov
For the commonly used TMS group, deprotection can be achieved under mild conditions. nih.gov A simple and effective method is the treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). nih.gov Alternatively, basic conditions, like potassium carbonate in methanol, can be employed for the protiodesilylation of trimethylsilylacetylenes. nih.gov A novel catalytic method utilizes hexafluorosilicic acid to promote selective desilylation. acs.orgnih.gov
Table 2: Selected Reagents for Deprotection of Silylacetylenes
| Silyl Group | Reagent | Conditions |
|---|---|---|
| TMS | Potassium Carbonate (K₂CO₃) | Methanol (MeOH) |
| TMS | Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) |
| TMS | Hexafluorosilicic Acid (H₂SiF₆) | Catalytic amount |
This table is compiled from data found in multiple sources. acs.orgnih.govnih.gov
Once the terminal alkyne is unmasked, a second Sonogashira coupling is performed with a different aryl halide (e.g., iodobenzene) to complete the synthesis of the this compound backbone. This sequential approach, enabled by the silyl protecting group strategy, allows for the controlled and efficient construction of the target molecule.
On-Surface Synthesis Techniques for Analogous Systems
On-surface synthesis has emerged as a powerful technique for constructing covalently bonded nanostructures that are often inaccessible through traditional solution-phase chemistry. nih.gov This approach utilizes a solid surface, typically a metal single crystal like Au(111) or Ag(100), as a template to guide and catalyze chemical reactions between molecular precursors. nih.govresearchgate.net
While the direct on-surface synthesis of this compound has not been specifically detailed, analogous systems such as polyynes, enediynes, and enetriynes have been successfully fabricated. nih.govresearchgate.netbohrium.com These syntheses often involve the dehalogenative or deprotonative coupling of terminal alkyne-bearing precursor molecules. For example, long polyynic carbon chains have been synthesized on a Au(111) surface through the demetallization of organometallic polyyne intermediates. nih.govnih.gov In other work, terminal alkynes featuring a directing hydroxyl group have been selectively converted to enetriyne species on a Ag(100) surface. researchgate.netbohrium.com These studies demonstrate the potential of on-surface techniques to create highly conjugated π-systems and all-carbon scaffolds related to diarylacetylenes.
Reactivity and Organic Transformations of 1 Ethynyl 4 Phenylethynyl Benzene
Hydrogenation Reactions
The hydrogenation of 1-ethynyl-4-(phenylethynyl)benzene and its analogues, often referred to as DEB (diethynylbenzene) derivatives in some contexts, is a process of significant interest, particularly in materials science where these compounds are used as hydrogen getters. nih.govresearchgate.net The addition of hydrogen across the triple bonds can lead to a variety of products, and controlling the selectivity of this reaction is a key challenge.
Catalyst Selectivity in Alkyne Hydrogenation
The choice of catalyst is paramount in dictating the outcome of the hydrogenation of this compound. The presence of two distinct alkyne groups—one terminal and one internal—necessitates careful catalyst selection to achieve desired levels of conversion and selectivity.
Terminal vs. Internal Alkyne Reactivity
In the competitive hydrogenation of alkynes, terminal alkynes are generally more reactive than internal alkynes due to less steric hindrance. This inherent difference in reactivity can be exploited to selectively hydrogenate the terminal ethynyl (B1212043) group of this compound while leaving the internal phenylethynyl group intact. The selectivity is, however, highly dependent on the catalyst and reaction conditions. For instance, palladium-based catalysts are commonly employed for such transformations. researchgate.net The precise nature of the palladium catalyst, including the support material (e.g., carbon, zeolites) and the presence of any promoters, can significantly influence the relative rates of hydrogenation of the two alkyne moieties. researchgate.net
Chemoselectivity and Regioselectivity in Hydrogenation
Chemoselectivity in the hydrogenation of this compound refers to the preferential hydrogenation of the alkyne groups over the aromatic rings. Palladium catalysts generally exhibit high chemoselectivity for alkyne hydrogenation under mild conditions, leaving the benzene (B151609) rings untouched.
Regioselectivity concerns which of the two different alkyne groups is hydrogenated first. As mentioned, the terminal alkyne is typically more reactive. Furthermore, the hydrogenation can proceed in a stepwise manner, first to the corresponding alkene and then to the fully saturated alkane. Controlling the reaction to stop at the alkene stage (semi-hydrogenation) is a significant objective. The formation of cis or trans isomers at the newly formed double bond is also a critical aspect of stereoselectivity. Studies on related systems, such as the hydrogenation of phenylacetylene (B144264), show that the selectivity to the intermediate styrene (B11656) can be high but is often accompanied by the formation of the fully hydrogenated product, ethylbenzene. oaepublish.com The development of highly selective catalysts, such as palladium-rare earth dual-atomic catalysts, aims to maximize the yield of the desired semi-hydrogenated product. oaepublish.com
Mechanistic Investigations of Catalytic Hydrogenation
The mechanism of catalytic hydrogenation of diarylalkynes like 1,4-bis(phenylethynyl)benzene (B159325) (a close analogue of the title compound) has been a subject of detailed study. nih.govresearchgate.net The process is complex, involving the adsorption of the alkyne onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The reaction mechanisms are intricate, involving solid-state reactions with a heterogeneous catalyst, leading to numerous intermediates. researchgate.net Density functional theory (DFT) calculations have been employed to understand the thermodynamics of the hydrogenation reactions and to shed light on the stability of the various hydrogenated intermediates. nih.gov These studies have revealed that the volatility of the hydrogenation products does not vary monotonically with the extent of hydrogenation, a counterintuitive finding that is influenced by intermolecular interactions in the crystal lattice. nih.gov
Cycloaddition Reactions
The alkyne functionalities in this compound are prime candidates for participating in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems. While specific studies on the cycloaddition reactions of this compound are not extensively detailed in the provided search results, the general reactivity of alkynes in such transformations is well-established.
Alkynes can participate in various modes of cycloaddition, including:
[2+2] Cycloadditions: These reactions can occur with ketenes or other suitable partners to form four-membered rings.
[3+2] Cycloadditions (Huisgen Cycloaddition): The terminal alkyne is particularly well-suited for the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) to form triazoles. This "click" reaction is known for its high efficiency and regioselectivity.
[4+2] Cycloadditions (Diels-Alder Reactions): Alkynes can act as dienophiles in Diels-Alder reactions, reacting with dienes to form six-membered rings. Intramolecular Diels-Alder reactions of benzynes with conjugated enynes have been shown to be an effective route to complex polycyclic aromatic compounds. nih.gov
The differential reactivity of the terminal and internal alkynes could potentially be exploited to achieve selective cycloadditions. For instance, the terminal alkyne might be more reactive in certain cycloadditions due to less steric hindrance and its ability to form metal acetylides, which are key intermediates in reactions like the Sonogashira coupling and certain cycloadditions.
Functionalization Strategies of Aromatic Rings
The two benzene rings in this compound offer sites for further functionalization, allowing for the synthesis of a wide array of derivatives. Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation) can be employed, although the directing effects of the ethynyl and phenylethynyl substituents would need to be considered. The ethynylphenyl group is an activating group and would likely direct incoming electrophiles to the ortho and para positions.
Modern cross-coupling reactions provide a more versatile approach to the functionalization of the aromatic rings. If the starting material were a halogenated derivative of this compound, such as 1-bromo-4-(phenylethynyl)benzene, a wide range of substituents could be introduced via reactions like Suzuki, Stille, Heck, or Buchwald-Hartwig couplings. organic-chemistry.orgchemscene.com These methods are highly valued for their efficiency and functional group tolerance. organic-chemistry.org
The direct C-H activation of the aromatic rings is another advanced strategy for functionalization, though it can be challenging to achieve high regioselectivity. nih.gov Research into selective C-H functionalization is an active area and could provide novel routes to modify the aromatic core of this compound.
Compound Information Table
| Compound Name | Synonym(s) | Molecular Formula |
| This compound | 4-Ethynyldiphenylacetylene, 1-(4-Ethynylphenyl)-2-phenylacetylene | C₁₆H₁₀ |
| 1,4-Bis(phenylethynyl)benzene | DEB | C₂₂H₁₄ |
| Phenylacetylene | Ethynylbenzene | C₈H₆ |
| Styrene | Vinylbenzene | C₈H₈ |
| Ethylbenzene | - | C₈H₁₀ |
| 1-Bromo-4-(phenylethynyl)benzene | - | C₁₄H₉Br |
| Palladium on carbon | Pd/C | - |
| Zeolites | - | - |
Data Table: Hydrogenation of Phenylacetylene Analogs
| Catalyst | Substrate | Major Product(s) | Key Finding | Reference |
| 0.02%Pd-Lu/C | Phenylacetylene | Styrene | High selectivity (93%) to styrene at 393 K. | oaepublish.com |
| 1%Pd-Y/C | Phenylacetylene | Styrene, Ethylbenzene | Selectivity to styrene decreases with increasing temperature. | oaepublish.com |
| Palladium on carbon | 1,4-Bis(phenylethynyl)benzene | Hydrogenated intermediates | Volatility of products does not increase monotonically with hydrogenation. | nih.gov |
Electrophilic Aromatic Substitution on Benzene Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. makingmolecules.com The ethynyl and phenylethynyl substituents influence the rate and regioselectivity of these reactions. Both the ethynyl and phenylethynyl groups are generally considered to be deactivating and meta-directing for electrophilic aromatic substitution. This is due to the electron-withdrawing nature of the sp-hybridized carbons in the acetylene (B1199291) units.
However, the reaction conditions can play a crucial role. For instance, in Friedel-Crafts reactions, the Lewis acid catalyst can interact with the alkyne functionalities, further deactivating the ring. makingmolecules.com It is important to consider that the substituents on the phenyl ring of the phenylethynyl group can also influence the reactivity of the central benzene ring through electronic effects.
| Position | Directing Effect | Activating/Deactivating |
| Ortho | Deactivating | Deactivating |
| Meta | Directing | Deactivating |
| Para | Deactivating | Deactivating |
Derivatization of Ethynyl and Phenylethynyl Groups
The ethynyl and phenylethynyl groups are the primary sites for a variety of chemical modifications, providing a gateway to a wide array of derivatives.
Sonogashira Coupling: The terminal ethynyl group is particularly reactive in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction allows for the facile formation of carbon-carbon bonds by coupling the terminal alkyne with aryl or vinyl halides. wikipedia.org This method is a cornerstone for the synthesis of larger, more complex oligo(phenylene ethynylene) structures and other conjugated systems. The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org
Click Chemistry: The terminal alkyne can also participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in the field of "click chemistry." This allows for the efficient and specific formation of triazole rings, linking the this compound core to other molecules.
Other Reactions: The alkyne moieties can undergo various other transformations, including:
Hydration: Addition of water across the triple bond, typically catalyzed by mercury salts, to yield ketones.
Hydrogenation: Reduction of the triple bonds to double bonds (alkenes) or single bonds (alkanes) using various catalytic systems.
Cycloaddition Reactions: Participation in [2+2], [3+2], and [4+2] cycloaddition reactions to form a variety of cyclic and heterocyclic structures.
Reactions with Specific Reagents (e.g., Oxidizing/Reducing Agents)
The response of this compound to oxidizing and reducing agents targets different parts of the molecule.
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or ozone, can cleave the triple bonds of the ethynyl and phenylethynyl groups, typically leading to the formation of carboxylic acids at the point of cleavage. libretexts.orgopenstax.org The benzene rings are generally resistant to oxidation under these conditions. openstax.org In some cases, partial oxidation can lead to the formation of diones. The presence of benzylic hydrogens on any alkyl substituents on the phenyl rings would make those positions susceptible to oxidation to carboxylic acids. libretexts.org
Reduction: The triple bonds of the ethynyl and phenylethynyl groups can be selectively reduced. Catalytic hydrogenation using catalysts like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) will typically reduce the alkynes to cis-alkenes. More forceful reducing conditions, such as using palladium on carbon (Pd/C) with hydrogen gas, will lead to the complete reduction of the alkynes to alkanes. youtube.com The aromatic rings can also be reduced under harsh conditions, for example, using rhodium on carbon or Birch reduction, but this generally requires more forcing conditions than the reduction of the alkyne functionalities.
Transformations to Other Molecular Architectures
The unique linear, rigid structure of this compound makes it an ideal precursor for the construction of larger, well-defined molecular architectures.
Graphdiyne and Graphyne Analogs: One of the most significant applications of this compound and its derivatives is in the bottom-up synthesis of graphdiyne (GDY) and other two-dimensional carbon allotropes. dovepress.comrsc.org Graphdiyne is a 2D material composed of sp- and sp2-hybridized carbon atoms, exhibiting a regular porous structure. rsc.orgpku.edu.cn The synthesis often involves homo-coupling reactions, such as the Glaser-Hay coupling, of terminal alkyne precursors on a catalytic surface, like copper. rsc.org By designing precursors with specific geometries, researchers can control the pore size and electronic properties of the resulting graphdiyne-like materials. dovepress.com
Molecular Wires and Nanorods: Through iterative Sonogashira coupling reactions, this compound can be extended into longer, monodisperse oligo(phenylene ethynylene)s. These "molecular wires" are of significant interest for their potential applications in molecular electronics due to their ability to conduct electrical charge over long distances.
Dendrimers and Hyperbranched Polymers: The di-functional nature of this compound allows it to be used as a building block in the synthesis of dendrimers and hyperbranched polymers. By employing monomers with more than two reactive sites, complex, three-dimensional architectures with tailored properties can be constructed.
Applications As a Molecular Building Block
Precursor for Extended π-Conjugated Systems
The linear, rigid structure of 1-ethynyl-4-(phenylethynyl)benzene is fundamental to its use in creating extended π-conjugated systems. These systems are of significant interest for their applications in molecular electronics, optoelectronics, and materials science due to their unique electronic and photophysical properties.
This compound serves as a key monomer in the iterative synthesis of linear oligo(phenylene ethynylene)s (OPEs). These oligomers are essentially molecular wires, and their length and electronic properties can be precisely controlled. The synthesis of these derivatives often employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. In a typical synthetic strategy, a dihalo-aromatic compound is coupled with a terminal alkyne. By using building blocks like this compound, the OPE chain can be extended in a controlled, step-wise manner.
For instance, longer OPEs can be synthesized for applications in DNA-programmed assembly, where the rigid OPE backbone acts as a functional module. rsc.orgnih.gov The synthesis of these elongated linear modules often involves the coupling of functionalized iodo-aromatic compounds with terminal alkynes. nih.gov The resulting OPEs can be further functionalized with groups that allow for their incorporation into larger, more complex structures, such as oligonucleotide sequences. rsc.org
Research has demonstrated the synthesis of various terminally functionalized OPE rods using one-step synthetic strategies involving palladium-catalyzed coupling reactions. researchgate.net These studies highlight the importance of building blocks that can introduce the phenylene ethynylene motif to create well-defined, rigid-rod molecules with potential applications in crystal engineering and on-surface self-assembly. researchgate.net
While direct synthesis of cruciform molecules using this compound as a primary building block is not extensively detailed in the provided results, its structural motifs are integral to the creation of branched and multi-dimensional phenylene ethynylene structures. Cruciform molecules, with their cross-conjugated π-systems, exhibit unique electronic properties and have applications in molecular electronics and nonlinear optics.
The synthesis of such non-linear architectures often relies on core molecules with multiple reaction sites, such as 1,3,5-triethynylbenzene, which can be coupled with various phenylethynyl-containing arms. nih.gov While not a direct precursor in this specific example, this compound represents the linear component that could be attached to a central branching unit. The synthesis of these more complex structures also heavily relies on palladium-catalyzed cross-coupling reactions, similar to the synthesis of linear OPEs. nih.gov The development of hyperbranched poly(p-phenylene ethynylene)s through A2 + B3 one-pot approaches further illustrates the construction of complex, multi-dimensional conjugated polymers from basic building blocks. researchgate.net
Dendrimer and Oligomer Synthesis
The terminal alkyne groups of this compound make it a suitable candidate for the surface functionalization of dendrimers and as an end-capping agent in the synthesis of high-performance oligomers. These applications leverage the reactivity of the ethynyl (B1212043) group to attach the rigid, π-conjugated phenylethynylphenyl moiety to a larger molecular scaffold.
Phenylacetylene (B144264) dendrimers are highly branched, three-dimensional macromolecules with a core and repeating branched units that terminate in phenylacetylene groups. The synthesis of these dendrimers often involves iterative reaction sequences. While the direct use of this compound is not explicitly detailed, the synthesis of dendrimers with multiple phenylethynyl groups relies on precursors containing the phenylacetylene unit. wikipedia.org For example, a dendritic macromolecule containing 144 phenylethynyl groups has been created using bis(phenylethynyl)methylsilyl groups as the progressing units.
The general strategy for creating such dendrimers involves the reaction of a core molecule with progressing units that contain reactive sites for further branching. The phenylethynyl groups are typically introduced in the final steps or at each generation of the dendrimer growth. These terminal groups can then be used for further functionalization or to impart specific electronic properties to the dendrimer.
Carbosilane and carbosiloxane dendrimers are a class of dendrimers with a silicon-carbon or silicon-oxygen-carbon backbone, respectively. chemicalbook.com These dendrimers are known for their high thermal and chemical stability. nih.gov The periphery of these dendrimers can be functionalized with various organic groups to tailor their properties for specific applications, such as drug and gene delivery. nih.gov
The introduction of phenylethynyl moieties onto the surface of carbosilane dendrimers is a common strategy to create functional materials. This is often achieved by reacting a dendrimer with terminal reactive groups (e.g., Si-Cl) with a lithium salt of a phenylethynyl compound. For instance, the reaction of a first-generation carbosilane dendrimer with nine Si-Cl bonds with lithium phenylacetylide results in a second-generation dendrimer with 27 phenylethynyl groups. chemicalbook.com This demonstrates a method by which units derived from this compound could be incorporated. The functionalization can also be achieved through other coupling reactions, such as the Sonogashira coupling, with dendrimers bearing appropriate functional groups. The resulting phenylethynyl-functionalized dendrimers have potential applications in materials science due to their unique combination of a flexible dendritic scaffold and a rigid, conjugated periphery.
Phenylethynyl-terminated imide (PETI) oligomers are a class of high-performance thermosetting polymers used in applications requiring high thermal stability, such as in the aerospace industry. tcichemicals.com These oligomers are typically synthesized by reacting a dianhydride and a diamine to form a poly(amic acid), which is then chemically or thermally cyclized to the polyimide. The ends of the oligomer chain are "capped" with a phenylethynyl group, which can undergo thermal cross-linking at high temperatures to form a durable, thermoset network.
The most common end-capping agent for PETI oligomers is 4-phenylethynylphthalic anhydride (B1165640) (PEPA). chemicalbook.comkpi.uaossila.com The synthesis of PEPA often starts from 4-bromophthalic anhydride or a related derivative, which is then reacted with phenylacetylene via a palladium-catalyzed Sonogashira coupling reaction. researchgate.netresearchgate.net While this compound is not directly used in this specific synthesis, phenylacetylene itself is the core reactive component. wikipedia.org
Alternatively, phenylethynyl-terminated oligomers can be prepared using 4-phenylethynylaniline as an end-capping agent. epa.gov This highlights that different functionalized derivatives of phenylethylene can be employed to introduce the reactive end-group. The properties of the final thermoset material, such as the glass transition temperature and melt viscosity, can be tailored by controlling the molecular weight of the imide oligomer and the specific structure of the dianhydride and diamine monomers used. kpi.uakpi.ua
| Property | Value | Reference |
| Melting Point of PEPA | 152 °C | chemicalbook.com |
| Boiling Point of PEPA (Predicted) | 466.9±28.0 °C | chemicalbook.com |
| Density of PEPA (Predicted) | 1.38±0.1 g/cm3 | chemicalbook.com |
Helicene Oligomers as Spacers
Helicenes are polycyclic aromatic hydrocarbons with a unique helical, screw-shaped structure, making them of interest for applications in materials science and chiral recognition. The synthesis of long-chain helicene oligomers and polymers can be challenging.
In the on-surface synthesis of helicene oligomers, this compound units have been employed as spacers. chemistryviews.org These spacers are incorporated between helicene monomers to prevent steric hindrance during the oligomerization process. chemistryviews.org This strategic separation allows for the formation of longer oligomeric chains while maintaining π-conjugation through the phenylethynyl bridge. chemistryviews.org Researchers have successfully created heterochiral oligomers, ranging from dimers to octamers, on an Au(111) surface using this approach. chemistryviews.org The synthesis involved a Sonogashira coupling reaction between a desilylated 2,17-bis((triisopropylsilyl)ethynyl)heptahelicene and 1-bromo-4-((4-iodophenyl)-ethynyl)benzene, followed by oligomerization on the gold surface. chemistryviews.org
Supramolecular Chemistry and Self-Assembly
The planar, aromatic nature of this compound and its derivatives facilitates their participation in non-covalent interactions, leading to the formation of ordered supramolecular structures.
π-Stacked Assemblies
The extended π-system of this compound and related molecules makes them prone to π-π stacking interactions. These interactions are crucial for the self-assembly of molecules into well-defined architectures. Theoretical studies have shown that the presence of ethynyl substituents on a benzene (B151609) ring can enhance its stacking affinity compared to unsubstituted benzene. nih.gov This is attributed to favorable electrostatic and dispersion interactions between the electron-rich triple bonds and the aromatic rings. These π-stacking interactions are fundamental in the formation of various supramolecular assemblies and play a significant role in the electronic properties of materials derived from these compounds.
Coordination Polymers and Helical Systems
The terminal alkyne group of this compound can be deprotonated to form an acetylide, which can then coordinate to metal centers. This capability allows for its use as a ligand in the construction of coordination polymers. These polymers can exhibit a variety of structures, including linear chains, 2D networks, and 3D frameworks, depending on the coordination geometry of the metal ion and the stoichiometry of the components.
Furthermore, the rigid and linear nature of the this compound linker can be exploited to construct helical coordination systems. By carefully selecting chiral ancillary ligands or using chiral metal centers, it is possible to induce a helical twist in the resulting polymer chain. These helical structures are of interest for their potential applications in chiral separations, asymmetric catalysis, and as chiroptical materials.
Integration into Functional Materials
The unique electronic and photophysical properties of this compound and its derivatives make them promising candidates for a range of functional materials.
Organic Electronic and Optoelectronic Materials
Derivatives of this compound are of significant interest for applications in organic electronics. acs.org The extended π-conjugation in these molecules leads to desirable electronic properties, such as high charge carrier mobility and strong photoluminescence.
One notable derivative, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB), has demonstrated very high photoluminescence efficiency in both solution (95 ± 3%) and thin-film (71 ± 3%) states. rsc.org This compound has been successfully used as an emitter in organic light-emitting diodes (OLEDs), producing blue electroluminescence. rsc.org Furthermore, BPPB has been shown to function as a hole transport layer in OLED devices. rsc.org Theoretical studies on a large series of 1,4-bis(phenylethynyl)benzene (B159325) derivatives have been conducted to screen for potential molecular semiconductors, highlighting the broad interest in this class of materials for organic electronics. acs.org
| Compound | Application | Key Finding |
| 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB) | Organic Light-Emitting Diodes (OLEDs) | High photoluminescence efficiency and functions as both an emitter and a hole transport layer. rsc.org |
Precursors for Electron-Conducting Materials
The carbon-rich structure of this compound makes it a suitable precursor for the synthesis of electron-conducting materials. Through processes like thermal annealing or chemical polymerization, the ethynyl groups can undergo reactions to form larger, highly conjugated systems such as graphitic nanostructures or conductive polymers. The resulting materials can exhibit significant electrical conductivity, making them potentially useful for applications in printed electronics, sensors, and as components in batteries and supercapacitors. The ability to form extended π-conjugated systems through the reaction of the alkyne functionalities is a key attribute in this context.
Theoretical and Computational Studies of 1 Ethynyl 4 Phenylethynyl Benzene and Its Derivatives
Electronic Structure Analysis
The electronic properties of 1-ethynyl-4-(phenylethynyl)benzene are dominated by its conjugated π-electron system, which spans the entire molecular framework. This extensive conjugation is a direct result of the alternating phenyl rings and sp-hybridized carbon atoms of the ethynyl (B1212043) linkages, creating a rod-like molecular geometry.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and properties of this compound and its derivatives. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, are utilized to optimize the molecular geometries and confirm the stability of these compounds. For instance, DFT calculations have been used to obtain molecular-level information and establish the thermodynamics of hydrogenation reactions for the related compound 1,4-bis(phenylethynyl)benzene (B159325). nih.gov
Studies on derivatives show that functional groups can modulate the electronic properties. For example, in a study of various derivatives of a similar conjugated system, the introduction of different functional groups led to significant changes in the electronic and nonlinear optical properties. espublisher.com These computational approaches are crucial for predicting the behavior of new derivatives before their synthesis.
HOMO-LUMO Energy Gaps and Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. For conjugated systems like this compound, the energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter.
In a study on derivatives of a related compound, the HOMO-LUMO gap for the parent molecule was found to be approximately 3.88 eV, indicating good kinetic stability. espublisher.com The introduction of various substituent groups on the phenyl rings can tune this gap. For these derivatives, the HOMO-LUMO gap was found to be in the range of 2.88 - 4.01 eV. espublisher.com Typically, the HOMO is distributed over one of the benzene (B151609) rings and the substituents, while the LUMO is located elsewhere on the molecule. espublisher.comespublisher.com The antibonding π* orbitals of the LUMO and LUMO+1 are often delocalized across the two benzene rings and extend over the entire molecule. espublisher.com
It is important to note that standard DFT methods can sometimes underestimate the HOMO-LUMO gap, while Hartree-Fock (HF) methods may overestimate it. unl.eduunl.edu Semi-empirical scaling methods can be applied to these computational results to provide values that are in better agreement with experimental data. unl.eduunl.edu
Table 1: Calculated HOMO-LUMO Gaps for Related Phenyl-Ethynyl Systems
| Compound/Derivative System | Computational Method | Calculated HOMO-LUMO Gap (eV) |
| EPBZ Parent Compound | B3LYP/6-31G | ~3.88 |
| EPBZ Derivatives | B3LYP/6-31G | 2.88 - 4.01 |
| Benzene | DFT-GGA | 4.93 |
| [1,1';4',1"-terphenyl]-4,4''-dimethanethiol | HF/6-31G(d) (scaled) | 7.9 |
| [1,1';4',1"-terphenyl]-4,4''-dimethanethiol | DFT/6-31G(d) (scaled) | 7.8 |
Note: EPBZ refers to 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione, a molecule with a different core structure but whose derivatives have been studied computationally. espublisher.com Data for benzene and terphenyl derivatives are included for comparison of phenyl-based conjugated systems. unl.eduresearchgate.net
Electron Delocalization Pathways and Conjugation Effects
The defining electronic feature of this compound is the extensive electron delocalization across its phenylene-ethynylene backbone. This conjugation creates a pathway for electrons to move freely along the molecule, which is fundamental to its use in molecular electronics.
Upon photoexcitation, an unpaired electron can become substantially delocalized over the π-system of the chromophore. nih.gov This delocalization affects the bond characteristics; for example, time-resolved IR spectroscopy has shown that the C≡C triple bond vibrational frequencies in radicals of related molecules are red-shifted, indicating a change in the triple bond character due to the delocalization of the free electron. nih.gov This extended conjugation distinguishes these molecules from non-conjugated aromatic compounds and is a key factor in their unique electronic properties.
Conformational Analysis and Steric Effects
The rigid, rod-like structure of this compound minimizes conformational flexibility. This rigidity helps to ensure well-defined electronic transitions, which is a characteristic feature of linear phenylene-ethynylene systems.
Excited State Properties and Photophysical Behavior
The photophysical behavior of this compound is directly linked to its electronic structure, particularly the nature of its excited states. The extensive conjugation leads to strong absorption in the UV-visible region. The maximum absorption wavelength for this compound has been noted at 318 nm. tcichemicals.com
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules. It is used to calculate theoretical absorption and emission spectra, which can then be compared with experimental results.
TD-DFT calculations, often performed with functionals like CAM-B3LYP or PBE0, can predict the vertical excitation energies and oscillator strengths of electronic transitions. mdpi.comnih.gov For example, in studies of similar conjugated molecules, TD-DFT has been used to show that the primary absorption peaks arise from π-π* transitions. espublisher.comresearchgate.net These calculations can also characterize the nature of these transitions, such as identifying them as intramolecular charge transfer (ICT) events. researchgate.net By simulating the effects of different solvents using models like the Polarizable Continuum Model (PCM), TD-DFT can provide a more accurate comparison with experimental spectra measured in solution. mdpi.comresearchgate.net
Influence of Substituents on Electronic and Optical Characteristics
The electronic and optical properties of oligo(phenylene-ethynylene)s (OPEs), such as this compound, are highly tunable through the strategic placement of substituent groups on the aromatic rings. Computational studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating these relationships. Substituents can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby modifying the HOMO-LUMO gap and, consequently, the molecule's absorption and emission spectra.
Electron-donating groups (EDGs), such as amino (-NH2) and methoxy (B1213986) (-OCH3), tend to increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap. This reduction in the energy gap typically results in a bathochromic (red) shift in the absorption and fluorescence spectra. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) and cyano (-CN), lower the energy of the LUMO, which also narrows the HOMO-LUMO gap and causes a red shift. The magnitude of these shifts is often correlated with the electron-donating or electron-withdrawing strength of the substituent.
For instance, theoretical investigations on asymmetrically substituted OPEs have shown that placing an electron-donating group like -NH2 and an electron-withdrawing group like -NO2 at different positions on the molecular wire can induce molecular rectification. nih.gov The spatial distribution and energy levels of the frontier molecular orbitals are found to be dependent on the applied voltage, which controls the rectification behavior. nih.gov
The following interactive table summarizes the calculated effects of various substituents on the electronic and optical properties of a model OPE system, analogous to this compound.
Note: The data in this table is representative and compiled from computational studies on analogous oligo(phenylene-ethynylene) systems. The exact values for this compound may vary.
Modeling of Intermolecular Interactions in Supramolecular Assemblies
The self-assembly of this compound and its derivatives into ordered supramolecular structures is governed by a delicate interplay of non-covalent interactions. Computational modeling is a powerful tool to understand and quantify these interactions, providing insights into the stability and structure of the resulting assemblies.
Hydrogen Bonding and π-π Stacking Interactions
Hydrogen bonding and π-π stacking are the primary driving forces in the formation of supramolecular assemblies of OPEs. The terminal ethynyl group of this compound can act as a hydrogen bond donor, forming C-H···π interactions with the electron-rich phenyl rings of neighboring molecules. Furthermore, the planar aromatic surfaces facilitate π-π stacking interactions.
Computational studies on related systems have shown that the combination of hydrogen bonds and π-π stacking leads to the formation of stable one-dimensional ladders and other organized structures in the solid state. nih.gov The strength of these interactions can be quantified using high-level quantum mechanical calculations, such as Møller–Plesset perturbation theory (MP2) and DFT with dispersion corrections. For example, studies on phenol-ethynylbenzene complexes have explored the interplay between OH···π and π-π interactions, predicting their geometries and energies using ab initio calculations. nih.gov
The introduction of substituents can modulate these intermolecular interactions. For instance, electron-withdrawing substituents can enhance the acidity of the ethynyl proton, strengthening hydrogen bonds. Similarly, substituents can alter the quadrupole moment of the aromatic rings, influencing the geometry and energy of π-π stacking. Theoretical calculations on coordination compounds with extended π-systems have demonstrated that dimerization energies, resulting from a combination of hydrogen bonding and π-π stacking, can be substantial, on the order of -30 kcal/mol. nih.gov
The following interactive table presents calculated interaction energies for different types of intermolecular interactions in model dimers of this compound.
Note: The interaction energies are estimates based on computational studies of similar aromatic systems and can vary depending on the specific geometry and level of theory.
Computational Approaches to Structure-Property Relationships
Computational chemistry provides a vital framework for establishing quantitative structure-property relationships (QSPRs) for molecules like this compound and its derivatives. By systematically modifying the molecular structure in silico and calculating the resulting properties, researchers can develop predictive models that guide the design of new materials with desired characteristics.
DFT and TD-DFT are the workhorses for these studies. DFT calculations are used to optimize the ground-state geometry and determine electronic properties such as HOMO-LUMO energies, electron density distribution, and molecular electrostatic potential. nih.gov TD-DFT is then employed to calculate excited-state properties, including absorption and emission wavelengths and oscillator strengths.
For example, by calculating the HOMO-LUMO gap for a series of substituted OPEs, a clear relationship can be established between the electronic nature of the substituent and the optical properties of the molecule. This allows for the rational design of fluorescent sensors, where the binding of an analyte modulates the electronic properties of the fluorophore, leading to a detectable change in fluorescence. mdpi.com
Furthermore, computational methods can predict how structural modifications will impact intermolecular interactions and, consequently, the bulk properties of materials. For instance, the introduction of bulky substituents can hinder close packing and disrupt π-π stacking, which can be desirable for creating solution-processable materials. Conversely, designing molecules with strong, directional intermolecular interactions can promote the formation of highly ordered crystalline structures with enhanced charge transport properties. nih.gov
The following table lists the common computational methods and the properties they are used to predict for OPE systems.
Through these computational approaches, a deep understanding of the structure-property relationships in this compound and its derivatives can be achieved, paving the way for the development of advanced organic electronic materials.
Advanced Characterization Techniques in Research on 1 Ethynyl 4 Phenylethynyl Benzene
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of 1-ethynyl-4-(phenylethynyl)benzene. These methods probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide diagnostic signals that confirm its unique structure.
¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region (typically 7.0-8.0 ppm) and a distinct singlet for the terminal acetylenic proton. This acetylenic proton is highly diagnostic and typically appears as a sharp singlet around 3.0-3.5 ppm. The protons on the two phenyl rings exhibit characteristic splitting patterns (multiplets or doublets) consistent with their substitution. rsc.orgumich.edu
¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals include those for the four sp-hybridized carbons of the two alkyne units, which resonate in the 80-95 ppm range. rsc.org The aromatic carbons appear between approximately 120 and 140 ppm. rsc.orgumich.edu The specific chemical shifts can be used to confirm the connectivity of the phenyl and ethynyl (B1212043) groups.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| ¹H | Terminal Alkyne (≡C-H) | ~3.0 - 3.5 | Sharp singlet, highly diagnostic |
| ¹H | Aromatic (Ar-H) | ~7.3 - 7.7 | Complex multiplets due to coupling between adjacent protons on the phenyl rings |
| ¹³C | Alkynyl (C≡C) | ~80 - 95 | Four distinct signals corresponding to the sp-hybridized carbons |
| ¹³C | Aromatic (Ar-C) | ~121 - 138 | Multiple signals for substituted and unsubstituted aromatic carbons |
Mass Spectrometry (EI-MS, HRMS, MALDI-TOF MS)
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to confirm its elemental composition.
Electron Ionization-Mass Spectrometry (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, resulting in a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound (C₁₆H₁₀) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approx. 202.25 g/mol ). nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₁₆H₁₀, the calculated exact mass is 202.07825 Da. nih.gov HRMS analysis of related compounds has demonstrated its utility in confirming the successful synthesis of phenylethynyl structures. rsc.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): While typically used for much larger molecules, MALDI-TOF MS is a crucial technique for characterizing the oligomers and polymers that are often synthesized from this compound. colby.edu This "soft" ionization technique allows for the analysis of long oligo(phenylene-ethynylene) (OPE) chains without significant fragmentation, providing information on their molecular weight distribution. acs.orgnih.gov Studies have explored the best matrices and cationization agents for the effective analysis of OPEs. acs.org
| Technique | Information Obtained | Expected m/z for C₁₆H₁₀ |
|---|---|---|
| EI-MS | Molecular Weight and Fragmentation Pattern | [M]⁺ ≈ 202 |
| HRMS | Exact Mass and Elemental Formula | [M]⁺ = 202.07825 |
| MALDI-TOF MS | Molecular Weight Distribution of Polymers | Used for oligomers/polymers of the monomer |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly effective for identifying key functional groups present in this compound.
The IR spectrum will prominently feature absorptions characteristic of its two types of alkyne bonds:
Terminal Alkyne (≡C-H): A sharp, strong absorption band appears around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration.
Alkynyl (C≡C) Stretch: The spectrum shows two C≡C stretching vibrations. The terminal alkyne (H-C≡C) has a stretching frequency in the range of 2100-2140 cm⁻¹. The internal, disubstituted alkyne (Ar-C≡C-Ar) absorbs in the 2210-2260 cm⁻¹ range. The IR spectrum of 1-nitro-4-(phenylethynyl)benzene, for example, shows a clear alkyne stretch at 2215 cm⁻¹. rsc.org
Additional bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C stretching (in the 1450-1600 cm⁻¹ region) are also expected. rsc.orgumich.edu
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Stretching | Terminal ≡C-H | ~3300 |
| Stretching | Internal C≡C | ~2210 - 2260 |
| Stretching | Terminal C≡C | ~2100 - 2140 |
| Stretching | Aromatic C=C | ~1450 - 1600 |
Microscopic Techniques for Surface and Supramolecular Structures
To understand how this compound molecules behave as components of larger structures, such as in thin films or as molecular wires, researchers turn to high-resolution microscopy techniques. These methods can visualize individual molecules and their assemblies on surfaces.
Scanning Tunneling Microscopy (STM)
Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique capable of imaging conductive surfaces with atomic resolution. It is used extensively to study the self-assembly and on-surface reactions of phenylene-ethynylene oligomers. nih.gov When this compound or similar molecules are deposited on a crystalline surface like gold (Au(111)), STM can reveal how they arrange themselves into ordered monolayers. nih.govutexas.edu Researchers use STM to investigate the kinetics of film growth, the orientation of the molecules relative to the substrate, and the formation of 2D superlattices. nih.govaps.org Furthermore, STM can be used to induce and monitor on-surface polymerization, where terminal alkyne groups of adjacent molecules react to form extended, conjugated polymers.
Non-Contact Atomic Force Microscopy (nc-AFM)
Non-Contact Atomic Force Microscopy (nc-AFM) provides exceptionally high-resolution images of molecular structures, often revealing the chemical bonds within a single molecule. This technique is complementary to STM and has been used to study various organic molecules on surfaces. acs.orgresearchgate.net For molecules like this compound, nc-AFM can confirm the planarity of the molecule and the precise arrangement of its phenyl rings and alkyne linkers when adsorbed on a surface. By functionalizing the AFM tip (e.g., with a single CO molecule), it is possible to achieve "bond-resolved" imaging, providing an unambiguous visualization of the molecular structure and its interaction with neighboring molecules in a self-assembled layer. acs.org
Chromatographic and Separation Techniques (e.g., GC-MS, GPC)
In the research and quality control of this compound, chromatographic and separation techniques are indispensable for ensuring purity, identifying byproducts, and analyzing potential oligomerization. Gas Chromatography-Mass Spectrometry (GC-MS) and Gel Permeation Chromatography (GPC) are two such powerful methods.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, GC is frequently utilized to ascertain the purity of synthesized batches. Commercial suppliers of this compound often specify a purity of greater than 98.0%, a value typically determined by GC analysis. tcichemicals.comapicalscientific.com The process involves vaporizing the sample and passing it through a capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This allows for definitive identification of the main compound and any impurities.
While direct research literature detailing extensive GC-MS studies specifically on this compound for applications beyond purity is limited, the technique's utility is well-established for related compounds. For instance, a derivative, 1,4-Bis(phenylethynyl)benzene (B159325), has been employed in conjunction with GC-MS for the detection of hydrogen gas, showcasing the potential for functionalized phenylethynylbenzene compounds in sensor applications.
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume. It is particularly valuable for the analysis of polymers and oligomers. In the study of phenylene ethynylene chemistry, where this compound serves as a fundamental building block, GPC is essential for characterizing the molecular weight and molecular weight distribution of resulting oligomers and polymers. mdpi.comresearchgate.net
The terminal ethynyl group on this compound makes it a reactive monomer for the synthesis of larger conjugated systems, such as oligo(phenylene ethynylene)s (OPEs). mdpi.com GPC analysis of the products from such polymerization reactions can provide crucial information about the success of the synthesis, including the average molecular weight, the dispersity (polydispersity index, PDI), and the presence of any unreacted monomer or low molecular weight oligomers. mdpi.comtheanalyticalscientist.com The separation is achieved by passing a solution of the polymer through a column packed with porous gel; larger molecules, which cannot enter the pores, elute first, while smaller molecules, which can penetrate the pores to varying extents, elute later.
Table 1: Application of Chromatographic Techniques for this compound and Related Compounds
| Technique | Application for this compound | Typical Findings/Information Obtained |
| GC-MS | Purity assessment of synthesized batches. | Purity often >98.0%. tcichemicals.comapicalscientific.com Identification of volatile impurities and byproducts from synthesis. |
| GPC | Analysis of oligomers and polymers derived from this compound. | Molecular weight distribution (MWD), average molecular weight (Mw, Mn), and polydispersity index (PDI) of oligo(phenylene ethynylene)s. mdpi.comresearchgate.nettheanalyticalscientist.com |
X-ray Diffraction Studies (Single Crystal and Powder)
X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the atomic and molecular structure of crystalline materials. For a compound like this compound, both single-crystal and powder XRD can yield valuable insights into its solid-state properties.
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and how these molecules pack together to form a crystal. To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to solve the crystal structure, providing exact bond lengths, bond angles, and intermolecular interactions.
Although no specific single-crystal structure of this compound is publicly available in crystallographic databases, studies on closely related phenylacetylene (B144264) and phenylethynyl derivatives have demonstrated the utility of this technique. rsc.orgmdpi.comrsc.org For this compound, a single-crystal structure would definitively confirm its planar geometry and reveal how the linear, rod-like molecules arrange in the solid state. This would include information on π-π stacking interactions between the aromatic rings and any hydrogen bonding involving the terminal alkyne proton. Such data is crucial for understanding and predicting the material's electronic and optical properties in the solid state.
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, which consists of a large number of randomly oriented crystallites. libretexts.orgyoutube.comyoutube.com The sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
For this compound, which is often supplied as a crystalline powder, tcichemicals.com PXRD is a valuable tool for several purposes:
Phase Identification: The obtained diffraction pattern can be compared to databases to confirm the identity of the synthesized material.
Purity Analysis: The presence of crystalline impurities would result in additional peaks in the diffraction pattern. youtube.com
Polymorphism Studies: PXRD can be used to identify different crystalline forms (polymorphs) of the compound. Polymorphs can have distinct physical properties, such as solubility, melting point, and stability, which are critical in materials science applications.
Lattice Parameter Refinement: While not as precise as single-crystal analysis, PXRD data can be used to determine and refine the unit cell parameters of the crystal lattice. nih.gov
While specific PXRD data for this compound is not readily found in the literature, the analysis of related materials like N,N-dialkylated diindolocarbazole derivatives highlights the power of PXRD in determining crystal structures when suitable single crystals cannot be obtained. nih.gov
Table 2: Potential Insights from X-ray Diffraction Studies of this compound
| Diffraction Technique | Sample Form | Potential Information to be Gained |
| Single-Crystal XRD | Single crystal | Precise 3D molecular structure, bond lengths, and angles. Detailed intermolecular interactions (e.g., π-π stacking). Crystal packing arrangement. Absolute configuration in chiral crystals. |
| Powder XRD | Polycrystalline powder | Crystalline phase identification and purity. youtube.com Detection of polymorphism. Determination of unit cell parameters. nih.gov Analysis of crystallite size. libretexts.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Ethynyl-4-(phenylethynyl)benzene in laboratory settings?
- Methodology : The compound is typically synthesized via Sonogashira coupling between 4-bromo-phenylacetylene and phenylacetylene derivatives. Palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide are used under inert conditions (N₂/Ar) with solvents like THF or DMF. Reaction temperatures range from 60–80°C, monitored by TLC or GC-MS .
- Key Considerations : Ensure rigorous exclusion of oxygen to prevent alkyne homocoupling. Purification involves column chromatography (silica gel, n-pentane/ethyl acetate) .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Peaks for ethynyl protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.3–7.6 ppm) confirm structure .
- GC-MS : Molecular ion peaks (e.g., m/z 258 for C₁₆H₁₀) and fragmentation patterns validate purity .
- Validation : Cross-reference with computational simulations (DFT) to resolve ambiguities in aromatic proton assignments .
Advanced Research Questions
Q. How can computational studies elucidate reaction mechanisms involving this compound in PAH formation?
- Methodology :
- Crossed Molecular Beams Experiments : Study gas-phase reactions under single-collision conditions to track intermediates (e.g., phenanthrene formation via cyclization) .
- DFT Calculations : Map energy profiles for barrierless addition-cyclization pathways. Identify transition states and hydrogen migration steps using Gaussian or ORCA software .
- Data Interpretation : Compare experimental product distributions (mass spectrometry) with theoretical predictions to refine mechanistic models .
Q. What strategies mitigate blockages in flow synthesis systems for this compound derivatives?
- Methodology :
- Dilution Protocols : Reduce precursor concentration (e.g., 0.005 M in acetone) to prevent precipitation of insoluble intermediates .
- Catalyst Immobilization : Use copper-on-charcoal heterogeneous catalysts to enhance flow compatibility and reduce clogging .
Q. How do ligand choices influence efficiency in palladium-catalyzed cross-couplings of ethynyl derivatives?
- Methodology :
- Ligand Screening : Test phosphine (PPh₃) vs. N-heterocyclic carbene (NHC) ligands. NHCs improve stability at elevated temperatures (>100°C) .
- Kinetic Studies : Use in situ IR spectroscopy to track reaction progress and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
- Outcome : Ligands with bulky substituents (e.g., t-Bu) enhance regioselectivity in alkyne functionalization .
Q. How should researchers address contradictions in thermal stability data for ethynylbenzene derivatives?
- Methodology :
- Multi-Technique Analysis : Combine TGA (thermal gravimetric analysis), DSC (differential scanning calorimetry), and accelerated aging studies under controlled atmospheres .
- Reproducibility Checks : Standardize sample preparation (e.g., drying protocols) and validate results across independent labs .
- Case Study : Discrepancies in decomposition temperatures may arise from trace moisture; use Karl Fischer titration to quantify water content .
Safety and Handling
Q. What safety protocols are critical for handling this compound given its acute toxicity?
- Methodology :
- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles with side shields. Use P95 respirators for aerosol-prone steps .
- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity. Install local exhaust ventilation for powder handling .
- Emergency Response : For skin contact, wash with 10% polyethylene glycol solution; for inhalation, administer oxygen if respiratory irritation occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
